molecular formula C12H13NO3 B079552 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid CAS No. 133747-57-6

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Cat. No. B079552
M. Wt: 219.24 g/mol
InChI Key: LWBXWUBOAVLXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145865

Procedure details

p-Toluidine (23.05 g) and itaconic acid (28.0 g) are mixed and heated at 130° C. for 1 hour to melt and then allowed to cool. Water (200 ml) is added thereto and the reaction mixture is crushed. The resulting precipitate is collected by filtration, washed with water and recrystallized from a mixed solvent (about 300 ml) of ethyl acetate and hexane [1:3 (v/v)] to give the desired product (45.73 g), m.p. 185°-187° C.
Quantity
23.05 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]([OH:17])(=[O:16])[C:10]([CH2:12][C:13](O)=[O:14])=[CH2:11]>O>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([N:1]2[C:13](=[O:14])[CH2:12][CH:10]([C:9]([OH:17])=[O:16])[CH2:11]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
23.05 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
28 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the reaction mixture is crushed
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent (about 300 ml) of ethyl acetate and hexane [1:3 (v/v)]

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1CC(CC1=O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 45.73 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.